3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Overview
Description
3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound with a unique spiro-fused structure. This compound belongs to the class of benzoquinazolines, which are known for their diverse biological activities, including antibacterial, antitumor, and antiviral properties .
Preparation Methods
The synthesis of 3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps. One common method starts with the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with appropriate reagents to introduce the hydrazino group . The reaction conditions often involve the use of potassium hydroxide and various alkyl halides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the hydrazino group, leading to different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group, forming various substituted derivatives. Common reagents used in these reactions include potassium hydroxide, alkyl halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying antibacterial and antitumor mechanisms.
Mechanism of Action
The mechanism of action of 3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. The hydrazino group is crucial for its biological activity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit the function of these proteins, leading to antibacterial or antitumor effects . The exact molecular pathways involved depend on the specific biological context and the target organisms or cells.
Comparison with Similar Compounds
3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can be compared with other benzoquinazoline derivatives:
3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: This compound has a thioxo group instead of a hydrazino group, leading to different reactivity and biological activity.
4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cycloheptanone]-5(7H)-one:
The uniqueness of 3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one lies in its hydrazino group and spiro-fused structure, which confer specific reactivity and biological activity not found in other similar compounds .
Properties
IUPAC Name |
3-benzyl-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c24-26-22-25-20-18-11-5-4-10-17(18)14-23(12-6-7-13-23)19(20)21(28)27(22)15-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15,24H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMMOSBMKVYXSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NN)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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